Cas no 391927-01-8 (3-(Isoxazol-5-yl)phenol)

3-(Isoxazol-5-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 3-(Isoxazol-5-yl)phenol
- 3-(1,2-Oxazol-5-yl)phenol
- 3-Isoxazol-5-yl-phenol
- Phenol,3-(5-isoxazolyl)-
- AK128238
- CTK8I5603
- KB-233607
- MolPort-004-798-260
- SureCN5648256
- 391927-01-8
- 3-(5-isoxazolyl)phenol
- SCHEMBL5648256
- DTXSID00627812
- Phenol, 3-(5-isoxazolyl)-
- FT-0710403
- UDHYHKYQEZZNJR-UHFFFAOYSA-N
-
- MDL: MFCD13176587
- インチ: InChI=1S/C9H7NO2/c11-8-3-1-2-7(6-8)9-4-5-10-12-9/h1-6,11H
- InChIKey: UDHYHKYQEZZNJR-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)O)C2=CC=NO2
計算された属性
- 精确分子量: 161.04771
- 同位素质量: 161.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 152
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- トポロジー分子極性表面積: 46.3Ų
- 互变异构体数量: 3
- XLogP3: 1.7
じっけんとくせい
- PSA: 46.26
3-(Isoxazol-5-yl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM190888-1g |
3-(isoxazol-5-yl)phenol |
391927-01-8 | 95% | 1g |
$*** | 2023-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735092-1g |
3-(Isoxazol-5-yl)phenol |
391927-01-8 | 98% | 1g |
¥4459.00 | 2024-05-15 | |
Chemenu | CM190888-1g |
3-(isoxazol-5-yl)phenol |
391927-01-8 | 95% | 1g |
$580 | 2021-08-05 |
3-(Isoxazol-5-yl)phenol 関連文献
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
3-(Isoxazol-5-yl)phenolに関する追加情報
Professional Introduction to Compound with CAS No. 391927-01-8 and Product Name: 3-(Isoxazol-5-yl)phenol
The compound identified by the CAS number 391927-01-8 and the product name 3-(Isoxazol-5-yl)phenol represents a significant area of interest in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring an isoxazole ring fused with a phenolic moiety, has garnered attention due to its unique structural and functional properties. The isoxazole moiety is known for its role in various bioactive molecules, while the phenol group introduces hydrophilic characteristics, making it a versatile scaffold for drug design.
In recent years, there has been a growing interest in the development of novel therapeutic agents that leverage the structural features of isoxazole derivatives. The compound 3-(Isoxazol-5-yl)phenol has been studied for its potential applications in modulating biological pathways associated with inflammation, oxidative stress, and cellular signaling. Its dual functionality—combining the bioactivity of the isoxazole ring with the stability and solubility provided by the phenol group—makes it an attractive candidate for further investigation.
One of the most compelling aspects of this compound is its potential as an inhibitor of key enzymes involved in inflammatory processes. Isoxazole derivatives have been reported to exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the production of pro-inflammatory mediators. The presence of the phenol group further enhances its binding affinity to these targets, potentially leading to more effective inhibition.
Recent studies have highlighted the compound's ability to interact with biological targets through both hydrophobic and hydrophilic interactions. The isoxazole ring provides a rigid structure that can effectively engage with receptor sites, while the phenol group allows for favorable solubility in aqueous environments. This balance makes 3-(Isoxazol-5-yl)phenol a promising candidate for oral administration, where bioavailability is a critical factor.
Moreover, the compound has shown promise in preclinical models as a potential therapeutic agent for chronic inflammatory diseases. Its ability to modulate inflammatory pathways without significant side effects has made it a subject of intense research. Researchers have explored its potential in conditions such as rheumatoid arthritis, inflammatory bowel disease, and even certain types of cancer where inflammation plays a significant role.
The synthesis of 3-(Isoxazol-5-yl)phenol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the isoxazole ring typically involves cycloaddition reactions between diazomethane or other diazo compounds with appropriate alkenes. The subsequent coupling of the phenol group requires careful consideration to avoid unwanted side reactions, which could compromise the integrity of the final product.
In terms of pharmacokinetic properties, 3-(Isoxazol-5-yl)phenol exhibits favorable characteristics that make it suitable for therapeutic use. Studies have indicated that it has a reasonable half-life in vivo, allowing for once or twice daily dosing regimens. Additionally, its moderate lipophilicity ensures adequate penetration across biological membranes, while its hydrophilic nature aids in renal clearance, reducing the risk of accumulation and toxicity.
The compound's potential as an antioxidant has also been explored. The phenol group is well-known for its radical-scavenging capabilities, which can help mitigate oxidative stress—a key factor in many pathological conditions. By neutralizing reactive oxygen species (ROS), 3-(Isoxazol-5-yl)phenol may contribute to protecting cells from damage caused by oxidative damage.
Future research directions include exploring synthetic modifications to enhance the potency and selectivity of 3-(Isoxazol-5-yl)phenol as a therapeutic agent. By optimizing its structure, researchers aim to develop derivatives that exhibit improved pharmacokinetic profiles or target specific enzymes with higher affinity. Additionally, computational modeling and virtual screening techniques are being employed to identify new analogs with enhanced bioactivity.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of novel compounds like 3-(Isoxazol-5-yl)phenol. These technologies enable researchers to analyze vast datasets rapidly, identifying promising candidates for further experimental validation. Such advancements are crucial in navigating the complexity of biological systems and developing effective therapeutic strategies.
In conclusion, 3-(Isoxazol-5-yl)phenol, identified by CAS number 391927-01-8, represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its ability to modulate inflammatory pathways, coupled with favorable pharmacokinetic properties, makes it an attractive candidate for further development. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound holds promise for addressing various health challenges associated with inflammation and oxidative stress.
391927-01-8 (3-(Isoxazol-5-yl)phenol) Related Products
- 502658-76-6(4-(1,2-oxazol-5-yl)phenol)
- 61348-47-8(2-(5-Isoxazolyl)phenol)
- 3672-48-8(5-(4-Methoxyphenyl)isoxazole)
- 896259-32-8(N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-4-bromobenzene-1-sulfonamide)
- 2171913-18-9(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4,4-trimethylpentanamidoacetic acid)
- 450344-29-3(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3,4-diethoxybenzamide)
- 1989672-52-7(Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate)
- 2098045-24-8(6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)
- 129263-59-8((5s,6r,7e,9e,11e,14z)-5,6-dihydroxy-7,9,11,14-icosatetraenoic Aci D)
- 98487-33-3(D-Buthionine Sulfoxide)




